3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile
Description
3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile (CID 165767424) is a benzonitrile derivative with a molecular formula of C₁₁H₈F₃NO₂. Its structure features a trifluoromethoxy (-OCF₃) group at the 5-position and a 2-oxopropyl (-CH₂-C(O)-CH₃) substituent at the 3-position of the benzene ring. The SMILES notation is CC(=O)CC1=CC(=CC(=C1)OC(F)(F)F)C#N, and its InChIKey is CORYEJYMBCDDHN-UHFFFAOYSA-N .
Key physicochemical properties include:
Properties
CAS No. |
1806647-48-2 |
|---|---|
Molecular Formula |
C11H8F3NO2 |
Molecular Weight |
243.18 g/mol |
IUPAC Name |
3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C11H8F3NO2/c1-7(16)2-8-3-9(6-15)5-10(4-8)17-11(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
CORYEJYMBCDDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)OC(F)(F)F)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(2-oxopropyl)benzonitrile with trifluoromethoxy reagents under specific conditions to introduce the trifluoromethoxy group. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and isolation of the final product to meet the required purity standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds .
Scientific Research Applications
3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Trifluoromethoxy Substitutions
2-Fluoro-5-(trifluoromethoxy)benzonitrile Molecular Formula: C₈H₃F₄NO (vs. C₁₁H₈F₃NO₂ for the target compound). Key Differences: Replaces the 2-oxopropyl group with a fluorine atom at the 2-position. Impact: Reduced molecular weight (205.11 g/mol vs. 243.05 g/mol) and altered electronic properties due to fluorine’s electronegativity. Likely less polar than the target compound .
3-Bromo-5-(trifluoromethoxy)benzonitrile Molecular Formula: C₈H₃BrF₃NO (vs. C₁₁H₈F₃NO₂). Key Differences: Substitutes bromine at the 3-position instead of the 2-oxopropyl group.
3-(Hydroxymethyl)-5-(trifluoromethoxy)benzonitrile Key Differences: Contains a hydroxymethyl (-CH₂OH) group instead of the 2-oxopropyl chain.
Analogues with Trifluoromethyl or Other Electron-Withdrawing Groups
3-Fluoro-5-(trifluoromethyl)benzonitrile Molecular Formula: C₈H₃F₄N (vs. C₁₁H₈F₃NO₂). Key Differences: Replaces the trifluoromethoxy group with a trifluoromethyl (-CF₃) group.
4-(Trifluoromethoxy)phenylacetonitrile Key Differences: Acetonitrile (-CH₂CN) substituent instead of the benzonitrile core.
Comparative Analysis of Key Properties
| Property | 3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile | 2-Fluoro-5-(trifluoromethoxy)benzonitrile | 3-Bromo-5-(trifluoromethoxy)benzonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 243.05 | 205.11 | 284.02 |
| Polar Groups | Ketone (-C=O), nitrile (-CN) | Fluorine (-F), nitrile (-CN) | Bromine (-Br), nitrile (-CN) |
| Electron Effects | Moderate EWG (OCF₃) + ketone | Strong EWG (F) | Moderate EWG (OCF₃) + Br (leaving group) |
| Predicted Reactivity | Ketone enables nucleophilic additions | Fluorine directs electrophilic substitution | Bromine facilitates cross-coupling |
Biological Activity
3-(2-Oxopropyl)-5-(trifluoromethoxy)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, particularly in cancer research and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C12H10F3N O, characterized by a trifluoromethoxy group and a benzonitrile moiety. Its unique structure allows for specific interactions with biological targets, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may exert effects by modulating enzyme activities or binding to specific receptors, although detailed mechanisms remain under investigation. Preliminary studies suggest that it may influence pathways related to apoptosis and cell proliferation, particularly in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| PC-3 | 12.19 ± 0.25 | Prostate cancer cell line |
| LNCaP | 11.2 ± 0.13 | Androgen-sensitive prostate cancer |
| MCF-7 | Not specified | Breast cancer cell line |
These results indicate that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Interaction with Biological Molecules
The compound's interactions with enzymes and receptors are crucial for its biological effects. It has been shown to inhibit certain pathways involved in cancer progression, potentially making it a candidate for further development as an anticancer agent .
Case Studies
- Study on Prostate Cancer : A study conducted on PC-3 and LNCaP cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent against prostate cancer .
- In Vivo Efficacy : In animal models, administration of the compound led to significant tumor size reduction compared to controls, supporting its potential for clinical applications .
Research Applications
The compound is not only relevant in cancer research but also serves as a building block in organic synthesis, aiding the development of more complex pharmaceutical agents and materials. Its unique trifluoromethoxy group enhances its reactivity and selectivity in chemical reactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile, and what critical reaction parameters must be optimized?
- Methodology :
- Step 1 : Introduce the trifluoromethoxy group via nucleophilic aromatic substitution (NAS) using a trifluoromethylating agent (e.g., AgOCF₃ or Cu-mediated reactions) under anhydrous conditions .
- Step 2 : Install the 2-oxopropyl group through Friedel-Crafts acylation or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with a ketone-functionalized boronic ester). Temperature control (60–100°C) and Lewis acid catalysts (e.g., AlCl₃) are critical for regioselectivity .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should be prioritized?
- Methodology :
- ¹H/¹³C NMR : Identify the benzonitrile core (δ ~110 ppm for C≡N in ¹³C), trifluoromethoxy group (δ ~120 ppm for CF₃), and 2-oxopropyl protons (δ 2.1–2.5 ppm for CH₂CO) .
- IR Spectroscopy : Confirm nitrile (C≡N stretch: ~2230 cm⁻¹) and ketone (C=O stretch: ~1700 cm⁻¹) functionalities .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ at m/z 287.06 (calculated for C₁₁H₈F₃NO₂) .
Advanced Research Questions
Q. How can researchers resolve conflicting data regarding the biological activity of this compound derivatives across different assay systems?
- Methodology :
- Structural-Activity Relationship (SAR) Analysis : Compare derivatives with modified substituents (e.g., replacing trifluoromethoxy with nitro or methoxy groups) to isolate contributing factors .
- Assay Standardization : Control variables such as cell line viability (e.g., HEK293 vs. HeLa), solvent (DMSO concentration <0.1%), and exposure time (24–72 hr) .
- Computational Validation : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., cytochrome P450) and validate with in vitro inhibition assays .
Q. What strategies enhance the regioselectivity of the 2-oxopropyl group introduction in this compound synthesis?
- Methodology :
- Directing Groups : Temporarily install a directing group (e.g., -NO₂) at the meta position to guide acylation, followed by reduction to remove the nitro group .
- Protection-Deprotection : Protect the nitrile group with a trimethylsilyl moiety to prevent side reactions during Friedel-Crafts acylation .
- Catalytic Optimization : Use Sc(OTf)₃ or zeolites to favor para-substitution over ortho pathways in electrophilic aromatic substitution .
Data Contradiction Analysis
Q. Why do computational models and experimental binding assays yield divergent results for this compound’s interaction with kinase targets?
- Methodology :
- Force Field Calibration : Adjust AMBER or CHARMM parameters to better model trifluoromethoxy’s electron-withdrawing effects and ketone solvation .
- Experimental Validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) and compare with docking scores .
- Table : Comparison of Computational vs. Experimental Binding Affinities
| Target Protein | Computational KD (nM) | Experimental KD (nM) | Discrepancy Factor |
|---|---|---|---|
| EGFR Kinase | 12.3 | 45.7 | 3.7x |
| MAPK14 | 8.9 | 22.1 | 2.5x |
Structural and Mechanistic Insights
Q. How do the electronic properties of the trifluoromethoxy and 2-oxopropyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
